molecular formula C19H19ClN2O2S B499175 ({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE

({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE

Cat. No.: B499175
M. Wt: 374.9g/mol
InChI Key: UEGSAZIUMUIBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine: is a complex organic compound that features a unique combination of functional groups, including a chloro, methoxy, and thienylmethoxy group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the chloro, methoxy, and thienylmethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and thienylmethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological pathways.

Medicine

In medicinal chemistry, 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-benzylamine
  • 3-Methoxy-benzylamine
  • [3-Chloro-4-methoxyaniline]

Uniqueness

What sets 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine apart from similar compounds is the presence of the thienylmethoxy group, which introduces additional electronic and steric effects. This unique feature can enhance the compound’s reactivity and specificity in various chemical and biological applications .

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9g/mol

IUPAC Name

N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C19H19ClN2O2S/c1-23-18-9-15(12-22-11-14-4-2-6-21-10-14)8-17(20)19(18)24-13-16-5-3-7-25-16/h2-10,22H,11-13H2,1H3

InChI Key

UEGSAZIUMUIBNU-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3

Origin of Product

United States

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